molecular formula C23H16FN3 B2619421 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-32-5

6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2619421
CAS No.: 932280-32-5
M. Wt: 353.4
InChI Key: ZOJGCIPILYPUMR-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-c]quinoline core, a tricyclic system formed by fusing pyrazole and quinoline rings. Key substituents include:

  • Fluorine at position 6: Enhances metabolic stability and electronic effects.
  • 4-Methylphenyl at position 1: Increases lipophilicity and steric bulk.
  • Phenyl at position 3: Facilitates π-π interactions with biological targets.

Pyrazolo[4,3-c]quinolines are studied for anti-inflammatory, anticancer, and receptor-binding activities due to their structural resemblance to bioactive heterocycles .

Properties

IUPAC Name

6-fluoro-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c1-15-10-12-17(13-11-15)27-23-18-8-5-9-20(24)22(18)25-14-19(23)21(26-27)16-6-3-2-4-7-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJGCIPILYPUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of a pyrazole intermediate. This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

    Cyclization to Form the Pyrazoloquinoline Core: The pyrazole intermediate undergoes cyclization with a suitable quinoline derivative under acidic or basic conditions to form the pyrazoloquinoline core.

    Introduction of Substituents: The final step involves the introduction of the fluorine atom at the 6th position and the phenyl and 4-methylphenyl groups at the 3rd and 1st positions, respectively. This can be achieved through electrophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can be employed to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Research: It is used as a probe to study enzyme inhibition and receptor binding in biological systems.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Chemical Biology: It serves as a tool for studying cellular pathways and mechanisms of action of drugs.

Mechanism of Action

The mechanism of action of 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Core Structure Variations

A. Pyrazolo[4,3-c]quinoline vs. Pyrazolo[3,4-b]quinoline

  • Target Compound: Pyrazolo[4,3-c]quinoline (positions 4,3-c fusion).
  • Analogues: Pyrazolo[3,4-b]quinoline derivatives (e.g., F6, F7 in ). F6: 4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline. F7: 4-(4-Fluorophenyl)-3-isopropyl-6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline.

Key Differences :

  • Ring fusion alters planarity and binding pocket compatibility.
  • Pyrazolo[4,3-c]quinolines exhibit stronger anti-inflammatory activity (IC~50~ values in submicromolar range) via iNOS/COX-2 inhibition , while pyrazolo[3,4-b]quinolines (e.g., F6, F7) focus on optical/thermal properties .

Substituent-Driven Activity Comparisons

Key Observations :

  • Fluorine at position 6 (target compound) likely improves metabolic stability compared to chlorine (F6) or methoxy (F7) .
  • Phenyl at position 3 enhances π-π stacking vs. NH~2~ (2i) or CF~3~ (14f), which may prioritize solubility or target specificity .

Comparisons :

  • Microwave-assisted synthesis (): Used for pyrazolo[4,3-c]quinolines, achieving high yields (e.g., 84% for 7f in ).
  • Multicomponent reactions (): Efficient for 4-aryl-4,9-dihydro derivatives but less applicable to fully aromatic systems like the target compound.

Anti-Inflammatory Activity

  • The target compound’s 6-fluoro and 3-phenyl groups may synergize to inhibit iNOS/COX-2, similar to 2i and 2m (IC~50~ ~1 µM) .
  • Dihydro derivatives (e.g., 14f–14h) show antiproliferative activity but lack the aromaticity required for strong enzyme inhibition .

Anticancer Potential

  • Pyrazolo[4,3-c]quinolines synthesized via microwave methods () exhibit moderate-to-strong activity against MCF-7 and A549 cells.
  • CGS-9896 (a known pyrazolo[4,3-c]quinoline) acts as an anxiolytic, suggesting receptor-binding versatility absent in dihydro analogues .

Biological Activity

6-Fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is C23H16FN3C_{23}H_{16}FN_3. The structure features a pyrazoloquinoline core, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular Weight367.39 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
CAS Number932280-32-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives, including 6-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Mechanism of Action:
The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The compound appears to interfere with key signaling pathways involved in cell cycle regulation and apoptosis, such as the p53 pathway and caspase activation.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 2: Anti-inflammatory Activity

CompoundIC50 (μM)Mechanism of Action
6-Fluoro-Pyrazoloquinoline12.5Inhibition of iNOS and COX-2 expression

Antimicrobial Activity

6-Fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazoloquinoline derivatives and evaluated their anticancer activity. The lead compound, which included the fluorinated derivative, demonstrated an IC50 value of 5 μM against MCF-7 cells, indicating potent anticancer activity compared to standard treatments like doxorubicin.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of pyrazoloquinolines showed that treatment with the compound significantly reduced LPS-induced NO production in RAW 264.7 cells by approximately 70%, comparable to the standard anti-inflammatory drug diclofenac.

Q & A

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Phosphonate esters increase oral bioavailability (e.g., from 15% to 62% in mice) .
  • Nanoparticle encapsulation : PLGA nanoparticles (size = 150 nm, PDI < 0.1) enhance brain penetration for neurological targets .
  • Metabolic profiling : LC-HRMS identifies major Phase I metabolites (e.g., hydroxylation at C9) to guide structural optimization .

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